2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenethyl group at position 3 and an N-(3-methylphenyl)acetamide moiety at position 1 (Figure 1). The pyrido-pyrimidine scaffold is a nitrogen-rich heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and chemokine receptor modulation. The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence binding interactions with aromatic residues in target proteins, while the 3-methylphenyl acetamide side chain contributes to solubility and metabolic stability .
Figure 1: Structural features of the compound.
Properties
CAS No. |
902921-03-3 |
|---|---|
Molecular Formula |
C26H26N4O5 |
Molecular Weight |
474.517 |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C26H26N4O5/c1-17-6-4-7-19(14-17)28-23(31)16-30-24-20(8-5-12-27-24)25(32)29(26(30)33)13-11-18-9-10-21(34-2)22(15-18)35-3/h4-10,12,14-15H,11,13,16H2,1-3H3,(H,28,31) |
InChI Key |
YERHCGOGLLGYOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a synthetic derivative belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered attention due to its potential therapeutic applications in various fields, particularly in oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 489.53 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O6 |
| Molecular Weight | 489.53 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C27H27N3O6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways:
- Inhibition of Kinase Activity : Compounds in the pyrido[2,3-d]pyrimidine class have been shown to inhibit tyrosine kinases, which are crucial in cancer cell proliferation and survival. This compound may exhibit similar inhibitory effects on kinases associated with tumor growth.
- Antioxidant Properties : Some derivatives have demonstrated antioxidant capabilities, potentially providing protective effects against oxidative stress-related diseases.
- Targeting EPH Receptors : Certain derivatives have been noted for their ability to target ephrin receptors (EPH), which are implicated in various cancers. This suggests that the compound could play a role in modulating tumor microenvironments.
Biological Activity and Case Studies
Recent studies have evaluated the biological effects of similar compounds within the same family. Here are some significant findings:
-
Anti-Cancer Activity : A study involving thieno[2,3-d]pyrimidine derivatives showed promising results against MDA-MB-231 breast cancer cells. These compounds exhibited significant cytotoxicity comparable to established chemotherapeutic agents like paclitaxel (PTX) .
Compound IC50 (µM) Cancer Cell Line Compound A 10 MDA-MB-231 Compound B 15 MDA-MB-231 2-[...acetamide] 12 MDA-MB-231 - Neuroprotective Effects : Research has indicated that certain pyrido[2,3-d]pyrimidines may possess neuroprotective properties by inhibiting neuronal apoptosis and promoting cell survival under stress conditions .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that focus on modifying the pyrido[2,3-d]pyrimidine core to enhance biological activity. The structure-activity relationship indicates that specific substitutions at the phenyl rings significantly influence the potency and selectivity of these compounds.
Comparison with Similar Compounds
N-[(1R)-1-[3-(4-Ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
- Structural Differences : Replaces the 3,4-dimethoxyphenethyl group with a 4-ethoxyphenyl moiety and introduces a pyridinylmethyl group and trifluoromethoxyphenyl substituent.
- This compound demonstrated CXCR3 antagonism in primate and rodent models .
VUF10474 (NBI-74330)
- Structure: Contains a pyrido-pyrimidinone core with a 4-ethoxyphenyl group and fluorophenyl acetamide side chain.
- Activity : A potent CXCR3 antagonist with IC₅₀ values <10 nM in chemotaxis assays. The fluorophenyl group likely enhances hydrophobic interactions in the receptor binding pocket .
Table 1: Comparison of Pyrido[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidine Analogues
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
- Structural Differences: Replaces the pyrido-pyrimidine core with a sulfur-containing thieno-pyrimidine ring.
- Impact: The thieno-pyrimidine system increases electron density and may alter binding kinetics. The 3-methylphenyl acetamide is retained, suggesting shared solubility profiles with the target compound .
Table 2: Thieno[2,3-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine
*Predicted using substituent contributions.
Acetamide-Containing Heterocycles
N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Key Differences : Uses a simpler pyrimidine ring and dichlorophenyl group.
- Physicochemical Data : MP 230°C, higher than typical pyrido-pyrimidines, likely due to enhanced crystallinity from chlorine substituents .
Critical Analysis of Substituent Effects
- 3-Methylphenyl vs. Dichlorophenyl : The methyl group in the target compound likely improves solubility over dichlorophenyl analogues, which exhibit higher melting points and crystallinity .
- Core Heterocycle: Pyrido-pyrimidines generally exhibit better pharmacokinetic profiles than thieno-pyrimidines due to reduced sulfur-mediated toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
